Desmorpholinyl Quizartinib-PEG2-COOH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

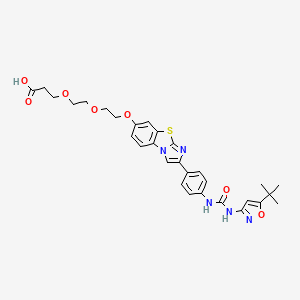

3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N5O7S/c1-30(2,3)25-17-26(34-42-25)33-28(38)31-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)43-29(35)32-22)41-15-14-40-13-12-39-11-10-27(36)37/h4-9,16-18H,10-15H2,1-3H3,(H,36,37)(H2,31,33,34,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRGZWDBDUKFLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCOCCOCCC(=O)O)SC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Desmorpholinyl Quizartinib-PEG2-COOH: A Key Intermediate in FLT3 PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desmorpholinyl Quizartinib-PEG2-COOH, a pivotal chemical intermediate in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of FMS-like tyrosine kinase 3 (FLT3). This document details its chemical properties, its role in the synthesis of potent FLT3 degraders, and the broader context of its parent compound, Quizartinib. It is intended to serve as a resource for researchers in oncology, medicinal chemistry, and drug discovery, providing foundational knowledge for the design and synthesis of novel therapeutics targeting FLT3-mutated cancers, particularly Acute Myeloid Leukemia (AML).

Introduction: The Role of FLT3 in AML and the Emergence of PROTACs

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic cells and are associated with a poor prognosis.

Quizartinib is a potent second-generation FLT3 inhibitor that has shown clinical efficacy. However, like many kinase inhibitors, its effectiveness can be limited by the development of resistance. The PROTAC technology offers an alternative therapeutic strategy. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a "warhead" that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This approach can overcome resistance mechanisms associated with traditional inhibitors and may offer a more sustained therapeutic effect.

This compound serves as a crucial building block for constructing FLT3-targeting PROTACs. It comprises the core Quizartinib structure, which acts as the FLT3-binding "warhead," attached to a polyethylene (B3416737) glycol (PEG)-based linker terminating in a carboxylic acid. This carboxylic acid group provides a convenient chemical handle for conjugation to an E3 ligase ligand.

Chemical Properties and Structure

This compound is a complex organic molecule designed for chemical synthesis applications. Its key structural features include the Quizartinib-derived moiety for FLT3 binding and a flexible PEG linker with a terminal carboxylic acid for further chemical modification.

| Property | Value | Source |

| Chemical Formula | C30H33N5O7S | Commercial Suppliers |

| Molecular Weight | 607.68 g/mol | Commercial Suppliers |

| CAS Number | 2292116-14-2 | Commercial Suppliers |

| Appearance | Solid powder | General Knowledge |

| Solubility | Soluble in organic solvents such as DMSO and DMF | General Knowledge |

| Storage | Recommended storage at -20°C for long-term stability | Commercial Suppliers |

Role in PROTAC Synthesis and Mechanism of Action

This compound is a key intermediate in the synthesis of FLT3-targeting PROTACs, such as "PROTAC FLT-3 degrader 1" (also known by the catalog number HY-114323)[1]. The synthesis involves the coupling of the terminal carboxylic acid of this compound with an amine-functionalized E3 ligase ligand, most commonly a ligand for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.

The resulting PROTAC molecule functions by simultaneously binding to FLT3 and the E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the FLT3 protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the degradation of multiple FLT3 molecules by a single PROTAC molecule.

The final PROTAC, synthesized from this compound, has demonstrated potent biological activity.

| Compound | Target | IC50 | Cell Line | Reference |

| PROTAC FLT-3 degrader 1 | FLT3-ITD | 0.6 nM | MV4-11 (AML) | [1] |

This potent activity highlights the effectiveness of converting a known inhibitor into a protein degrader.

Signaling Pathway of FLT3 and Inhibition by Quizartinib-based PROTACs

The following diagram illustrates the FLT3 signaling pathway and the mechanism of action of a Quizartinib-based PROTAC.

Caption: FLT3 signaling pathway and PROTAC-mediated degradation.

Experimental Protocols

The subsequent use of this compound in the synthesis of a final PROTAC degrader is more clearly understood and generally follows a standard amide coupling procedure.

General Protocol for Amide Coupling of this compound with an Amine-Containing E3 Ligase Ligand

This protocol is a generalized procedure based on standard amide bond formation reactions commonly used in PROTAC synthesis.

Materials:

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., a VHL or CRBN ligand with a free amine)

-

Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., DIPEA or triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

-

Purification system (e.g., HPLC)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

-

Activation: Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add the amine-functionalized E3 ligase ligand (1-1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as LC-MS or TLC, until the starting materials are consumed. This may take several hours to overnight.

-

Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid (e.g., saturated ammonium (B1175870) chloride solution). Extract the product into an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by a suitable chromatographic method, such as flash column chromatography or preparative HPLC, to obtain the pure PROTAC molecule.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines the typical workflow from the intermediate to the final biological evaluation of the resulting PROTAC.

Caption: General workflow for synthesizing and evaluating a FLT3 PROTAC.

Conclusion and Future Directions

This compound is a valuable chemical tool for the development of next-generation therapeutics for FLT3-driven cancers. Its structure allows for the straightforward synthesis of PROTACs that can effectively induce the degradation of the oncoprotein FLT3. The high potency of the resulting degraders underscores the potential of this strategy to overcome the limitations of traditional kinase inhibitors.

Future research in this area will likely focus on:

-

Optimization of the Linker: Investigating different linker lengths, compositions, and attachment points to improve the efficacy and pharmacokinetic properties of the resulting PROTACs.

-

Exploration of Different E3 Ligase Ligands: Utilizing ligands for other E3 ligases to potentially alter the degradation profile and overcome resistance to VHL- or CRBN-based PROTACs.

-

In Vivo Studies: Evaluating the efficacy, safety, and pharmacokinetic/pharmacodynamic profiles of these PROTACs in animal models of AML.

-

Combination Therapies: Exploring the synergistic effects of FLT3 degraders with other anti-leukemic agents.

The availability of well-defined intermediates like this compound will continue to be a cornerstone of these research and development efforts, paving the way for novel and effective treatments for patients with AML and other FLT3-dependent malignancies.

References

The Advent of Targeted Protein Degradation: A Technical Guide to Quizartinib-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins. This technical guide delves into the mechanism of action of PROTACs built upon the scaffold of Quizartinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. We will explore the core mechanism of these heterobifunctional molecules, from the recruitment of E3 ubiquitin ligases to the induced degradation of the FLT3 oncoprotein, a key driver in Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the relevant signaling pathways, detailed experimental protocols for the characterization of these degraders, and a summary of key quantitative data to aid in the design and evaluation of novel Quizartinib-based PROTACs.

Introduction: Beyond Inhibition to Degradation

Traditional pharmacology has largely focused on the development of small molecule inhibitors that block the function of pathogenic proteins. While this approach has yielded numerous successful therapies, it is often limited by the need for high drug concentrations to maintain target occupancy, the development of resistance through mutations in the drug-binding site, and the difficulty of targeting proteins that lack well-defined active sites.

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in drug discovery.[1] These heterobifunctional molecules do not inhibit the target protein's function but instead harness the cell's own ubiquitin-proteasome system (UPS) to induce its degradation.[2] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[3][4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, potentially leading to a more profound and durable therapeutic effect at lower doses.[2]

Quizartinib is a potent second-generation FLT3 inhibitor that has shown clinical efficacy in the treatment of FLT3-mutated AML.[5][6] By repurposing Quizartinib as the POI-binding ligand in a PROTAC, researchers aim to overcome the resistance mechanisms associated with FLT3 inhibitors and provide a more complete and sustained suppression of FLT3-driven oncogenic signaling.[7]

Core Mechanism of Action

The fundamental mechanism of a Quizartinib-based PROTAC involves the formation of a ternary complex between the FLT3 receptor, the PROTAC molecule, and an E3 ubiquitin ligase.[8] This induced proximity is the critical event that initiates the degradation cascade.

Ternary Complex Formation

The PROTAC acts as a molecular bridge, with one end binding to the kinase domain of FLT3 (via the Quizartinib moiety) and the other end recruiting an E3 ligase, most commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN).[4][8] The stability and conformation of this ternary complex are crucial for efficient ubiquitination and are influenced by the cooperativity between the binding events of the PROTAC to FLT3 and the E3 ligase.[9]

Ubiquitination and Proteasomal Degradation

Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of FLT3.[8] The attachment of a polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged FLT3 protein.[4] The PROTAC molecule is then released and can participate in further cycles of degradation.[10]

FLT3 Signaling Pathway in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[11] In a significant portion of AML patients, FLT3 is constitutively activated due to mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD).[12] This aberrant activation drives leukemogenesis through the continuous stimulation of downstream signaling pathways, including:

-

STAT5 Pathway: Signal Transducer and Activator of Transcription 5 promotes cell survival and proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is crucial for cell growth, differentiation, and survival.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.

By inducing the degradation of FLT3, Quizartinib-based PROTACs aim to shut down these oncogenic signaling networks completely, rather than just inhibiting them.

Quantitative Data Summary

The efficacy of Quizartinib-based PROTACs is evaluated using several key parameters, including their anti-proliferative activity (IC50), and their ability to induce target degradation (DC50 and Dmax).

| Compound | Cell Line | Mutation Status | IC50 (nM) | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Citation |

| Quizartinib | MV4-11 | FLT3-ITD | 0.4 | - | - | - | [4] |

| Quizartinib | MOLM-13 | FLT3-ITD | Not Specified | - | - | - | [4] |

| Quizartinib | MOLM-14 | FLT3-ITD | Not Specified | - | - | - | [4] |

| Representative PROTAC | Not Specified | Not Specified | 36 ± 3 | Not Specified | Not Specified | VHL | [4] |

| Quizartinib | Not Specified | Not Specified | 7.4 ± 0.3 | - | - | - | [4] |

Note: This table summarizes available data and will be expanded as more specific quantitative information on different Quizartinib-based PROTACs becomes publicly available.

Experimental Protocols

The following protocols are essential for the characterization of Quizartinib-based PROTACs.

Western Blot for FLT3 Degradation

This protocol is used to quantify the reduction in FLT3 protein levels following PROTAC treatment.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-14)

-

Quizartinib-based PROTAC

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-FLT3, anti-GAPDH, or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of the Quizartinib-based PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against FLT3 overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

-

Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the FLT3 signal to the loading control (GAPDH or β-actin). Calculate the percentage of FLT3 degradation relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the physical interaction between FLT3, the PROTAC, and the E3 ligase.

Materials:

-

AML cell lines

-

Quizartinib-based PROTAC

-

DMSO (vehicle control)

-

MG132 (proteasome inhibitor)

-

Ice-cold PBS

-

Non-denaturing lysis buffer with protease inhibitors

-

Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or an epitope tag

-

Control IgG antibody

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

Laemmli sample buffer

-

Western blot reagents (as described in 5.1)

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with 10 µM MG132 for 2 hours to prevent degradation of the target protein. Treat cells with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse with non-denaturing lysis buffer.

-

Protein Quantification and Pre-clearing: Determine the protein concentration of the lysate. Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.

-

Immunoprecipitation: To the pre-cleared lysate, add the anti-E3 ligase antibody and incubate overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash three times with ice-cold wash buffer.

-

Elution and Western Blot Analysis: Resuspend the beads in Laemmli sample buffer and boil to elute the proteins. Analyze the eluates by Western blotting, probing for FLT3 and the E3 ligase.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

AML cell lines

-

Quizartinib-based PROTAC

-

DMSO (vehicle control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound or vehicle to the respective wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Assay Protocol: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Conclusion and Future Directions

Quizartinib-based PROTACs offer a promising new therapeutic strategy for the treatment of FLT3-mutated AML. By inducing the degradation of the FLT3 oncoprotein, these molecules have the potential to overcome the limitations of traditional inhibitors, leading to a more profound and durable clinical response. The experimental protocols and data presented in this guide provide a framework for the continued development and characterization of this exciting new class of targeted therapies. Future research will focus on optimizing the linker and E3 ligase ligand to enhance the potency and selectivity of these degraders, as well as exploring their efficacy in combination with other anti-leukemic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. assaygenie.com [assaygenie.com]

- 4. benchchem.com [benchchem.com]

- 5. tainstruments.com [tainstruments.com]

- 6. promega.com [promega.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. promega.com [promega.com]

- 12. benchchem.com [benchchem.com]

The Role of Desmorpholinyl Quizartinib-PEG2-COOH in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Desmorpholinyl Quizartinib-PEG2-COOH, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the FMS-like tyrosine kinase 3 (FLT3) receptor. This document outlines the core principles of its application, detailed experimental protocols, and the underlying biological pathways.

Introduction to this compound

This compound is a heterobifunctional molecule that serves as a ligand-linker conjugate for the synthesis of PROTACs. It is composed of two key moieties:

-

A high-affinity ligand for FLT3: This component is derived from Quizartinib, a potent and selective FLT3 inhibitor. The desmorpholinyl modification provides a crucial attachment point for the linker.

-

A PEG2-COOH linker: This polyethylene (B3416737) glycol (PEG)-based linker possesses a terminal carboxylic acid group, enabling covalent conjugation to an E3 ligase-recruiting ligand. The PEG2 linker offers a balance of flexibility and hydrophilicity, which are critical for optimizing the efficacy of the resulting PROTAC.[1][2][3]

The primary application of this compound is in the construction of PROTACs designed to induce the degradation of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[4]

Mechanism of Action: From Inhibition to Degradation

Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs synthesized from this compound are designed to eliminate the target protein entirely. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

The mechanism involves the formation of a ternary complex between the FLT3 protein, the PROTAC, and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of FLT3, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple FLT3 molecules.

Quantitative Data Summary

The following table summarizes the degradation performance of a representative FLT3 PROTAC synthesized using a quizartinib-derived ligand and a PEG linker, as described in the foundational study by Burslem et al. (2018).[4] This data is illustrative of the potential efficacy of PROTACs constructed with this compound.

| Parameter | Value | Cell Line | Description | Reference |

| DC50 | < 10 nM | MOLM-14 | The concentration of the PROTAC required to induce 50% degradation of the target protein after a 24-hour treatment. | [4] |

| Dmax | > 95% | MOLM-14 | The maximum percentage of protein degradation achievable with the PROTAC. | [4] |

| Cell Growth IC50 | 0.6 nM | MOLM-14 | The concentration of the PROTAC that inhibits cell growth by 50%. | [5][6][7][8] |

Experimental Protocols

Western Blotting for FLT3 Degradation

This protocol is used to quantify the extent of FLT3 degradation in response to PROTAC treatment.

1. Cell Culture and Treatment:

-

Culture FLT3-mutant AML cell lines (e.g., MOLM-14, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Seed cells in 6-well plates at a density of 1 x 106 cells/mL.

-

Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blot:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for FLT3 overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

5. Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize FLT3 band intensity to the loading control.

-

Plot the normalized FLT3 levels against the log of the PROTAC concentration to determine DC50 and Dmax.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to validate the PROTAC-induced formation of the FLT3-PROTAC-E3 ligase ternary complex.

1. Cell Treatment:

-

Treat AML cells with the FLT3 PROTAC at a concentration known to induce degradation for a short duration (e.g., 1-2 hours) to capture the ternary complex.

-

It is recommended to pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to stabilize the complex.

2. Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) with protease inhibitors.

3. Immunoprecipitation:

-

Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) pre-coupled to protein A/G magnetic beads.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

4. Elution and Western Blot:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against FLT3 and the E3 ligase to detect their co-precipitation.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, when activated by its ligand (FL) or through activating mutations (e.g., internal tandem duplication - ITD), dimerizes and autophosphorylates. This triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation. Constitutive activation of these pathways by FLT3-ITD mutations is a key driver of leukemogenesis in AML. By degrading the FLT3 protein, PROTACs effectively shut down all of these downstream oncogenic signals.

Conclusion

This compound is a valuable chemical tool for the development of potent and selective FLT3-degrading PROTACs. By enabling the synthesis of molecules that can effectively eliminate the FLT3 protein, it offers a promising therapeutic strategy for AML and other diseases driven by aberrant FLT3 signaling. The experimental protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for researchers in the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing Antiproliferative Activity and Selectivity of a FLT-3 Inhibitor by Proteolysis Targeting Chimera Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degrading FLT3-ITD protein by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. kddf.org [kddf.org]

The FLT3 Target in Acute Myeloid Leukemia: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3), a member of the class III receptor tyrosine kinase family, is a critical regulator of normal hematopoiesis, governing the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.[1][2] However, the discovery of activating mutations in the FLT3 gene in a significant subset of patients with Acute Myeloid Leukemia (AML) has positioned it as a key therapeutic target.[3][4] These mutations lead to constitutive, ligand-independent activation of the receptor, driving uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis.[5][6] This guide provides an in-depth technical overview of the FLT3 target, its role in AML pathogenesis, therapeutic strategies, and key experimental methodologies for its investigation.

The FLT3 Receptor and its Ligand

The FLT3 receptor is a transmembrane protein primarily expressed on hematopoietic stem and progenitor cells.[1] Its structure consists of an extracellular domain composed of five immunoglobulin-like loops, a transmembrane domain, a juxtamembrane (JM) domain, and an intracellular tyrosine kinase (TK) domain that is split by a kinase insert.[7]

The activation of wild-type FLT3 is initiated by the binding of its cognate ligand, FLT3 Ligand (FL). FL is a transmembrane protein that can be cleaved to produce a soluble, biologically active dimer.[8] Upon binding of FL, the FLT3 receptor dimerizes, leading to a conformational change that facilitates the autophosphorylation of tyrosine residues within the TK domain. This autophosphorylation activates the receptor, creating docking sites for downstream signaling molecules and initiating a cascade of intracellular events that regulate normal hematopoietic cell function.[2]

The Role of FLT3 in Normal Hematopoiesis

In the context of a healthy hematopoietic system, FLT3 signaling is tightly regulated and essential for the normal development of stem cells and the immune system.[3] The FLT3 ligand, expressed by bone marrow stromal cells, acts in synergy with other growth factors to stimulate the proliferation of stem cells, progenitor cells, dendritic cells, and natural killer cells.[3] This controlled signaling ensures the proper maintenance and differentiation of hematopoietic lineages.

FLT3 Mutations in Acute Myeloid Leukemia

Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[3][9] These mutations render the FLT3 receptor constitutively active, leading to ligand-independent signaling and uncontrolled cell proliferation. There are two primary types of activating FLT3 mutations:

-

Internal Tandem Duplications (ITD): These are the most common type of FLT3 mutation, accounting for roughly 25% of all AML cases.[9] FLT3-ITD mutations are in-frame duplications of a segment of the JM domain. This disruption of the JM domain's autoinhibitory function leads to constitutive activation of the kinase.[2]

-

Tyrosine Kinase Domain (TKD) Mutations: These mutations, found in approximately 5-10% of AML patients, are typically point mutations or small deletions within the activation loop of the TKD, most commonly at the D835 residue.[5][10] These alterations stabilize the active conformation of the kinase domain, resulting in persistent signaling.

Prognostic Impact of FLT3 Mutations

The presence of an FLT3-ITD mutation is a well-established independent prognostic factor for poor outcomes in AML.[5][6] Patients with FLT3-ITD mutations have a higher relapse rate and shorter overall survival compared to those with wild-type FLT3.[5][6] The prognostic significance of FLT3-TKD mutations is less clear, with some studies suggesting a negative impact while others show no significant effect on prognosis.[11] The allelic ratio of the FLT3-ITD mutation can also influence prognosis, with a high mutant-to-wild-type ratio often associated with worse outcomes.[11]

Quantitative Data on FLT3 Mutations in AML

The following tables summarize key quantitative data related to FLT3 mutations in AML.

| Parameter | FLT3-ITD | FLT3-TKD | Reference(s) |

| Prevalence in AML | ~25% | ~5-10% | [5][9] |

| Commonly Affected Domain | Juxtamembrane (JM) | Tyrosine Kinase (TKD) | [2][10] |

| Prognostic Impact | Poor | Uncertain | [5][6][11] |

| Prognostic Outcome | FLT3-ITD Positive | FLT3 Wild-Type | Reference(s) |

| Relapse Rate | Higher | Lower | [5][6] |

| Overall Survival | Shorter | Longer | [5][6] |

FLT3 Signaling Pathways

Normal FLT3 Signaling

Upon ligand binding and receptor dimerization, wild-type FLT3 activates several key downstream signaling pathways that are crucial for normal hematopoietic function. These include:

-

RAS/MAPK Pathway: This pathway is involved in cell proliferation and differentiation.

-

PI3K/AKT Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.[12]

-

STAT5 Pathway: This pathway is critical for cytokine-mediated cell proliferation and survival.[13]

Aberrant FLT3 Signaling in AML

In AML, FLT3-ITD and FLT3-TKD mutations lead to constitutive activation of the receptor, resulting in the continuous and uncontrolled activation of the same downstream pathways.[2][4] This aberrant signaling promotes the relentless proliferation of leukemic blasts and their resistance to apoptosis, contributing to the aggressive nature of the disease.[14][15]

Therapeutic Targeting of FLT3

The critical role of mutated FLT3 in driving leukemogenesis has made it an attractive target for therapeutic intervention. Several FLT3 inhibitors have been developed and are classified into two generations based on their specificity and potency.

| Generation | Inhibitors | Type | Target(s) | Reference(s) |

| First-Generation | Midostaurin, Sorafenib | Multi-kinase | FLT3, c-KIT, PDGFR, etc. | [16][17] |

| Second-Generation | Gilteritinib, Quizartinib, Crenolanib | Selective FLT3 | FLT3-ITD, FLT3-TKD | [16][17] |

Type I vs. Type II Inhibitors: FLT3 inhibitors are also classified based on their binding mode. Type I inhibitors bind to the active conformation of the kinase and are generally effective against both ITD and TKD mutations.[9] Type II inhibitors bind to the inactive conformation and are typically active against ITD mutations but not TKD mutations.[9]

Mechanisms of Resistance to FLT3 Inhibitors

Despite the initial efficacy of FLT3 inhibitors, the development of resistance is a significant clinical challenge. Mechanisms of resistance can be broadly categorized as:

-

On-Target Resistance: This involves the acquisition of secondary mutations in the FLT3 gene, most commonly in the TKD, that interfere with drug binding.[18][19] The "gatekeeper" mutation F691L, for example, can confer resistance to multiple FLT3 inhibitors.[8]

-

Off-Target Resistance: This involves the activation of bypass signaling pathways that circumvent the need for FLT3 signaling.[8][20] Mutations in genes such as NRAS can activate downstream pathways like the MAPK pathway, rendering the cells independent of FLT3 for their survival and proliferation.[8]

Experimental Protocols and Workflows

Experimental Workflow for FLT3 Inhibitor Discovery and Validation

The discovery and validation of novel FLT3 inhibitors typically follow a structured workflow.

Key Experimental Methodologies

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[21][22]

Protocol:

-

Seed FLT3-mutated AML cells (e.g., MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Treat the cells with serial dilutions of the FLT3 inhibitor for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the inhibitor concentration.

Principle: This assay is used to determine the phosphorylation status of the FLT3 receptor and its downstream signaling proteins, thereby confirming the inhibitory activity of a compound.

Protocol:

-

Culture FLT3-mutated AML cells (e.g., MV4-11) and treat with the FLT3 inhibitor at various concentrations for a specified time (e.g., 2-4 hours).

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, and total ERK overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Principle: This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA and is excluded by viable cells, thus staining late apoptotic and necrotic cells.

Protocol:

-

Treat FLT3-mutated AML cells with the FLT3 inhibitor for 24-48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Conclusion

The FMS-like tyrosine kinase 3 is a well-validated and critical therapeutic target in a significant proportion of AML patients. The presence of activating FLT3 mutations drives leukemogenesis and is associated with poor clinical outcomes. While the development of FLT3 inhibitors has marked a significant advancement in the treatment of FLT3-mutated AML, the emergence of resistance remains a major hurdle. A thorough understanding of the FLT3 signaling pathway, the mechanisms of inhibitor action, and the molecular basis of resistance is paramount for the development of more effective and durable therapeutic strategies. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this important therapeutic target and the development of next-generation inhibitors to improve the prognosis for patients with FLT3-mutated AML.

References

- 1. m.youtube.com [m.youtube.com]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. Prognosis and outcome of patients with acute myeloid leukemia based on FLT3-ITD mutation with or without additional abnormal cytogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]

- 10. Frontiers | Point Mutations in the FLT3-ITD Region Are Rare but Recurrent Alterations in Adult AML and Associated With Concomitant KMT2A-PTD [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

- 12. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactome | STAT5 activation downstream of FLT3 ITD mutants [reactome.org]

- 14. researchgate.net [researchgate.net]

- 15. H2O2 Production Downstream of FLT3 Is Mediated by p22phox in the Endoplasmic Reticulum and Is Required for STAT5 Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Review of FLT3 Kinase Inhibitors in AML [mdpi.com]

- 17. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

Function of a PEG2 linker in PROTAC design and development

An In-depth Technical Guide on the Core Function of a PEG2 Linker in PROTAC Design and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] Far from being a simple spacer, the linker is a critical determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[4][5]

This technical guide focuses specifically on the function of a short, two-unit PEG linker (PEG2) in PROTAC design. We will explore its impact on the molecule's properties, the formation of the crucial ternary complex, and overall degradation efficiency, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Functions of the PEG2 Linker

The choice of a PEG2 linker imparts specific characteristics to the PROTAC molecule, influencing its biological activity through several mechanisms.

Modulation of Physicochemical Properties

One of the primary challenges in PROTAC development is managing their high molecular weight and lipophilicity, which can lead to poor solubility and cell permeability.[6] The incorporation of a PEG2 linker helps to mitigate these issues.

-

Solubility: The two ethylene (B1197577) glycol units in a PEG2 linker are hydrophilic and contain ether oxygens that can act as hydrogen bond acceptors.[1] This increases the PROTAC's affinity for aqueous environments, thereby enhancing its water solubility.[7][8] Improved solubility is crucial for reliable in vitro assays, formulation, and can contribute to better oral absorption.[5][9]

-

Lipophilicity and Permeability: The PEG2 linker provides a balance between hydrophilicity and the overall lipophilicity required for cell membrane traversal. While longer PEG chains can significantly increase the topological polar surface area (TPSA) and potentially hinder passive diffusion, a short PEG2 linker adds moderate polarity.[] Furthermore, the flexibility of PEG linkers allows the PROTAC to adopt folded conformations that can shield polar surfaces, creating a more compact structure that is more amenable to crossing the cell membrane.[1]

Facilitating Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ligase.[11] The linker's length, flexibility, and attachment points are paramount to this process.[7]

-

Length and Flexibility: A PEG2 linker offers a defined length and significant conformational flexibility.[3] This flexibility allows the two ligands to orient themselves effectively to bind their respective proteins simultaneously. The linker must be long enough to span the distance between the binding sites on the POI and the E3 ligase without causing steric hindrance, yet short enough to foster stabilizing protein-protein interactions within the ternary complex.[4][12] An optimal linker length is crucial, as linkers that are too short can prevent complex formation, while those that are too long can lead to reduced efficacy due to increased flexibility and non-productive binding.[4][]

-

Cooperativity: An appropriately chosen linker, such as PEG2 in certain systems, can facilitate positive cooperativity, where the formation of the ternary complex is energetically more favorable than the formation of the two binary complexes (PROTAC-POI and PROTAC-E3 ligase). This enhanced stability directly correlates with more efficient ubiquitination and subsequent degradation of the target protein.[3]

Quantitative Data on Linker Impact

The optimization of a PROTAC's linker is an empirical process. The following tables summarize representative data illustrating how linker composition and length can influence key molecular properties and degradation efficacy.

Table 1: Influence of PEG Linker Length on Physicochemical Properties

| PROTAC Variant | Linker Type | Molecular Weight (Da) | cLogP | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors |

| PROTAC-1 | Alkyl C8 | 785.0 | 4.2 | 160.1 | 10 | 4 |

| PROTAC-2 | PEG2 | 831.9 | 3.5 | 174.5 | 12 | 4 |

| PROTAC-3 | PEG4 | 919.0 | 2.8 | 193.0 | 14 | 4 |

| PROTAC-4 | PEG8 | 1095.2 | 1.4 | 230.0 | 18 | 4 |

Data is illustrative, compiled from general trends reported in the literature to demonstrate the impact of increasing PEG units.[1]

Table 2: Impact of PEG Linker Length on Target Protein Degradation

| Target Protein | PROTAC Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Reference System |

| Estrogen Receptor α (ERα) | 12-atom | >1000 | <20 | Cyrus et al.[12] |

| Estrogen Receptor α (ERα) | 16-atom (PEG-like) | 5 | >95 | Cyrus et al.[12] |

| BRD4 | 0 PEG units | <500 | ~70 | F. N. Barrass et al. |

| BRD4 | 1-2 PEG units | >5000 | <20 | F. N. Barrass et al.[13] |

| BRD4 | 4-5 PEG units | <500 | ~80 | F. N. Barrass et al.[13] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. This data highlights that the optimal linker length is highly system-dependent.[12][13]

Visualizing PROTAC Mechanisms and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in PROTAC development.

Detailed Experimental Protocols

Reproducible experimental protocols are essential for the rigorous evaluation of PROTACs. The following are methodologies for key assays.

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker (e.g., HOOC-PEG2-NH2).

-

Materials: POI ligand with a carboxylic acid, E3 ligase ligand with a primary amine (or vice versa), HOOC-PEG2-NH2 linker, DMF (N,N-Dimethylformamide), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine), Preparative HPLC, LC-MS, NMR.

-

Procedure:

-

First Coupling Reaction: Dissolve the POI ligand (1 eq.) and coupling reagents HATU (1.1 eq.) and DIPEA (2 eq.) in anhydrous DMF. Stir for 10 minutes. Add the bifunctional HOOC-PEG2-NH2 linker (1.2 eq.).

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction with water and purify the POI-linker intermediate by preparative HPLC.

-

Second Coupling Reaction: Dissolve the purified POI-linker intermediate (1 eq.) and the E3 ligase ligand (1.1 eq.) in anhydrous DMF. Add HATU (1.1 eq.) and DIPEA (2 eq.).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purification and Characterization: Purify the final PROTAC product by preparative HPLC. Confirm the identity, purity (>95%), and structure of the final compound using LC-MS, HRMS, and NMR.[1]

-

Western Blot for Target Protein Degradation

This is the standard method to quantify the reduction of a target protein in cells following PROTAC treatment.[14]

-

Materials: Cell line of interest, PROTAC stock solution, DMSO, 6-well plates, ice-cold PBS, RIPA lysis buffer with protease/phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE equipment, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibody for POI, primary antibody for loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, chemiluminescent substrate (ECL), imaging system.

-

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).[15]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly in the well with RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[15]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[15]

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[14]

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane and separate using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[14]

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection & Analysis: Add ECL substrate and capture the chemiluminescent signal. Re-probe the membrane for a loading control. Quantify band intensities using image analysis software. Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[14]

-

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.[1]

-

Materials: Recombinant tagged POI (e.g., His-tag), recombinant tagged E3 ligase complex (e.g., GST-tag), fluorescently-labeled antibodies against the tags (e.g., Tb-anti-His and FITC-anti-GST), PROTAC compound, assay buffer, microplate reader capable of TR-FRET.

-

Procedure:

-

Assay Setup: In a suitable microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.

-

Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is generated when the donor (Terbium) and acceptor (FITC) are brought into close proximity by the formation of the ternary complex.

-

Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC₅₀).[1]

-

Conclusion and Future Perspectives

The PEG2 linker, while one of the simplest and shortest in the PEG series, is a powerful and versatile tool in PROTAC design. It provides a crucial balance of hydrophilicity to improve solubility, flexibility to enable ternary complex formation, and a compact size that can be advantageous for cell permeability.[8][9] The empirical data consistently shows that there is no universal "best" linker; the optimal choice is exquisitely dependent on the specific POI and E3 ligase pair.[12] Therefore, a systematic approach that includes the synthesis and evaluation of PROTACs with short linkers like PEG2 is essential for any rational design campaign. As computational and structural biology methods for predicting ternary complex structures advance, the ability to rationally select the ideal linker, including the precise length and composition like that of a PEG2 linker, will continue to improve, accelerating the development of this transformative therapeutic modality.[1][13]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

A Technical Guide to Desmorpholinyl Quizartinib-PEG2-COOH for PROTAC Development Against Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the utilization of Desmorpholinyl Quizartinib-PEG2-COOH in the development of Proteolysis Targeting Chimeras (PROTACs) for the treatment of Acute Myeloid Leukemia (AML). FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (FLT3-ITD), are prevalent in AML and are associated with a poor prognosis. Quizartinib is a potent second-generation FLT3 inhibitor. By modifying Quizartinib into a PROTAC using this compound, it is possible to induce the targeted degradation of the FLT3 protein, offering a promising therapeutic strategy to overcome resistance and enhance efficacy. This document details the underlying biology, mechanism of action, experimental protocols, and available data for FLT3-targeting PROTACs derived from this advanced intermediate.

Introduction: The Rationale for FLT3 Degradation in AML

Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 receptor tyrosine kinase are found in approximately 30% of AML cases, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1][2] While FLT3 inhibitors like Quizartinib have shown clinical activity, their efficacy can be limited by the development of resistance.[3]

PROTACs represent a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's ubiquitin-proteasome system to induce its degradation.[4] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5]

This compound is a key building block for the synthesis of FLT3-targeting PROTACs. It incorporates the high-affinity Quizartinib scaffold for binding to FLT3 and a PEG2 linker with a terminal carboxylic acid, ready for conjugation to an E3 ligase ligand.[6][7][8]

Mechanism of Action: From Inhibition to Degradation

The conversion of an inhibitor like Quizartinib into a PROTAC fundamentally changes its mechanism of action from occupancy-driven inhibition to event-driven degradation.

Constitutively active FLT3-ITD drives downstream signaling pathways, promoting leukemic cell proliferation and survival. Quizartinib inhibits FLT3 signaling, while a PROTAC degrader leads to the complete elimination of the FLT3 protein.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of several FLT3 PROTAC degraders in AML cell lines harboring FLT3 mutations.

Table 1: Degradation Potency of FLT3 PROTACs in AML Cell Lines

| PROTAC Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |

| PROTAC FLT-3 degrader 1 | MV4-11 | Not Reported | >90 | VHL |

| PROTAC FLT-3 degrader 4 (A20) | MV4-11 | 7.4 | Not Reported | CRBN |

| PROTAC FLT-3 degrader 4 (A20) | MOLM-13 | 20.1 | Not Reported | CRBN |

| Compound 35 | MV4-11 | Dose-dependent | Not Reported | CRBN |

DC50: Concentration required to induce 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Table 2: Anti-proliferative Activity of FLT3 PROTACs in AML Cell Lines

| PROTAC Degrader | Cell Line | IC50 (nM) |

| PROTAC FLT-3 degrader 1 | MV4-11 | 0.6 |

| PROTAC FLT-3 degrader 4 (A20) | MV4-11 | 39.9 |

| PROTAC FLT-3 degrader 4 (A20) | MOLM-13 | 169.9 |

| Quizartinib | MV4-11 | ~1-2 |

IC50: Concentration required to inhibit 50% of cell proliferation.

Experimental Protocols

A systematic workflow is essential for the evaluation of a novel FLT3 degrader, from initial screening to in vivo efficacy assessment.

PROTAC Synthesis from this compound

This protocol describes a general procedure for the synthesis of a Quizartinib-based PROTAC by coupling this compound with an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand).

Materials:

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., aminopomalidomide)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Standard glassware for organic synthesis

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the anhydrous solvent.

-

Add the peptide coupling reagent (1.1 equivalents) and the organic base (2.0-3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.

-

Add the amine-functionalized E3 ligase ligand (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by LC-MS and NMR.

Western Blot for FLT3 Protein Degradation

This protocol is to assess the dose- and time-dependent degradation of FLT3 in response to PROTAC treatment.[9]

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-

Cell culture medium and supplements

-

FLT3 PROTAC

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-FLT3, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection system

Procedure:

-

Cell Treatment: Plate AML cells at a density of 0.5-1 x 10^6 cells/mL in 6-well plates. Treat cells with varying concentrations of the FLT3 PROTAC or vehicle control (DMSO) for the desired time points.

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer.

-

Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Denature equal amounts of protein, separate by SDS-PAGE, and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

-

Visualization: Visualize the protein bands using an ECL detection system. Use a housekeeping protein as a loading control.

Cellular Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6][7]

Materials:

-

AML cell lines

-

96-well plates

-

FLT3 PROTAC

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Treat cells with serial dilutions of the FLT3 PROTAC for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

In Vivo AML Xenograft Model

This protocol is to evaluate the in vivo efficacy of the FLT3 PROTAC in a mouse xenograft model.[6]

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or NSG)

-

AML cell line (e.g., MV4-11)

-

FLT3 PROTAC formulation

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject 5-10 million MV4-11 cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Treatment: When tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer the FLT3 PROTAC or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for FLT3 levels).

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting point for the development of potent and selective FLT3-degrading PROTACs. The conversion of a highly potent inhibitor into a degrader offers the potential for a more profound and durable therapeutic effect, the ability to overcome resistance mechanisms, and a catalytic mode of action. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and preclinical evaluation of these next-generation AML therapeutics. Further optimization of the linker and E3 ligase ligand components will continue to advance the development of clinically successful FLT3 degraders for AML.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Physicochemical characteristics of Desmorpholinyl Quizartinib-PEG2-COOH

An In-Depth Technical Guide to the Physicochemical Characteristics of Desmorpholinyl Quizartinib-PEG2-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized chemical compound designed for applications in targeted protein degradation. It incorporates a derivative of Quizartinib (B1680412), a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), which is linked to a short polyethylene (B3416737) glycol (PEG) chain terminating in a carboxylic acid. This structure makes it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, the desmorpholinyl quizartinib moiety serves as the ligand for the FLT3 protein[1].

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its relevant biological pathway.

Physicochemical Characteristics

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its solubility, permeability, and binding affinity. While extensive experimental data for this specific molecule is not publicly available, a combination of information from suppliers and theoretical estimations based on its structure provides a useful profile.

Data Summary

All available and estimated quantitative data for this compound are summarized in the table below.

| Property | Value | Source/Method |

| CAS Number | 2292116-14-2 | Chemical Supplier |

| Molecular Formula | C₃₀H₃₃N₅O₇S | Chemical Supplier |

| Molecular Weight | 607.68 g/mol | Chemical Supplier |

| pKa | ~4.5 (Carboxylic Acid), ~2-3 (Aromatic Amine) | Estimated |

| logP (calculated) | 2.5 - 3.5 | Estimated |

| Solubility in DMSO | ≥ 100 mg/mL | Chemical Supplier |

| Aqueous Solubility | Low (pH-dependent) | Predicted |

| Melting Point | Not Determined | N/A |

| Boiling Point | Not Determined | N/A |

| Density | Not Determined | N/A |

| Storage (Powder) | -20°C (3 years), 4°C (2 years) | Chemical Supplier |

| Storage (in Solvent) | -80°C (6 months), -20°C (1 month) | Chemical Supplier[1] |

Discussion of Properties

-

pKa (Estimated): The molecule possesses two primary ionizable groups: a carboxylic acid and a weakly basic aromatic amine/thiazole system. The carboxylic acid is expected to have a pKa in the typical range of 4 to 5. The nitrogen atoms in the heterocyclic core are weakly basic, with an estimated pKa for their conjugate acids likely in the range of 2 to 3. These values are crucial for understanding the molecule's charge state and solubility at different physiological pH levels.

-

logP (Estimated): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The core structure of desmorpholinyl quizartinib is relatively lipophilic. However, the presence of the hydrophilic PEG2-COOH linker will decrease the overall logP compared to the parent quizartinib molecule. The estimated logP suggests a moderate lipophilicity, which is often a desirable characteristic for PROTAC components to balance membrane permeability and aqueous solubility.

-

Solubility: The compound is reported to be highly soluble in organic solvents like DMSO. Its aqueous solubility is predicted to be low and highly dependent on pH. At pH values above the pKa of the carboxylic acid (e.g., physiological pH of 7.4), the molecule will be deprotonated to form a carboxylate, which should increase its aqueous solubility.

-

Stability and Storage: As a powder, the compound is stable for extended periods when stored at low temperatures. In solution, storage at -80°C is recommended to prevent degradation, and repeated freeze-thaw cycles should be avoided[1].

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe methodologies for key experiments.

Proposed Synthesis Workflow

The synthesis of this compound likely involves the coupling of a desmorpholinyl quizartinib precursor bearing a reactive functional group (e.g., an amine) with a protected PEG2-COOH linker, followed by deprotection.

Caption: Proposed synthetic workflow for this compound.

Protocol:

-

Synthesis of Precursor: Synthesize or procure a desmorpholinyl derivative of quizartinib with a reactive amine handle.

-

Amide Coupling: Dissolve the amine precursor and a protected linker, such as Boc-NH-PEG2-COOH, in an anhydrous solvent like DMF. Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Deprotection: After purification of the coupled product, dissolve it in a solvent like dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) to remove the Boc protecting group.

-

Final Purification: Purify the final product using preparative reverse-phase HPLC to yield this compound of high purity.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature and pH.

Caption: Workflow for thermodynamic solubility determination.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Separation: After incubation, allow the suspension to stand, then separate the undissolved solid from the solution by centrifugation or filtration through a 0.22 µm filter.

-

Quantification: Prepare a standard curve of the compound at known concentrations. Analyze the clear filtrate/supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, to determine the concentration of the dissolved compound.[3][4]

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

Kinetic Solubility Determination (Nephelometry)

This high-throughput method measures the solubility of a compound when it is introduced into an aqueous buffer from a concentrated organic stock solution, mimicking conditions in many biological assays.[5]

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentration (the final DMSO concentration should typically be ≤1%).

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

-

Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from any precipitate that has formed.[6][7]

-

Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a control without the compound.

Relevant Signaling Pathway: FLT3 Inhibition

This compound is designed to target the FLT3 receptor tyrosine kinase. The quizartinib moiety acts as an inhibitor of this pathway, which is often constitutively activated in certain types of leukemia.[8][9][10]

Caption: The FLT3 signaling pathway and the point of inhibition by the Quizartinib moiety.

Upon binding of its ligand, FLT3 dimerizes and becomes activated through autophosphorylation. This triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which ultimately promote cell proliferation and survival.[8][9] The quizartinib component of this compound binds to the ATP-binding pocket of FLT3, preventing its phosphorylation and thereby inhibiting these downstream signals.

Conclusion